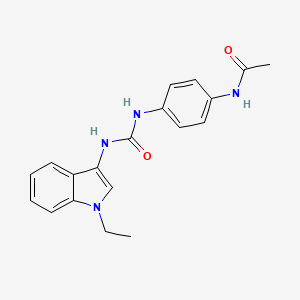

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide

Description

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Properties

IUPAC Name |

N-[4-[(1-ethylindol-3-yl)carbamoylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-23-12-17(16-6-4-5-7-18(16)23)22-19(25)21-15-10-8-14(9-11-15)20-13(2)24/h4-12H,3H2,1-2H3,(H,20,24)(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCVUIIAZAJXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Ureido Group Introduction: The ureido group can be introduced by reacting the indole derivative with an isocyanate.

Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide

- N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)propionamide

- N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)butyramide

Uniqueness

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to its specific substitution pattern on the indole and phenyl rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C19H20N4O2

- Molecular Weight : 336.4 g/mol

- CAS Number : 923095-41-4

The mechanism of action of this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to tumor growth and inflammation.

- Interaction with Cellular Signaling Pathways : It modulates pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. A study evaluated its effectiveness against human lung adenocarcinoma (A549), showing an IC50 value of approximately 5 µM, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study conducted on A549 cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity.

- Another experiment on HeLa cells indicated that the compound inhibited cell proliferation by inducing cell cycle arrest at the G2/M phase.

-

Antimicrobial Efficacy :

- In a comparative study, this compound was tested against standard antibiotics. The results showed comparable or superior activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5 | Induction of apoptosis |

| HeLa | 7 | Cell cycle arrest (G2/M phase) |

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to Methicillin |

| Escherichia coli | 20 | Superior to Ampicillin |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide, and how is its structural integrity validated?

- Methodology : Multi-step synthesis typically involves coupling 1-ethyl-1H-indole-3-amine with a phenyl isocyanate intermediate, followed by acetamide functionalization. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm urea and acetamide linkages, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., C=O stretching at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are critical for characterizing the functional groups in this compound?

- Methodology :

- NMR : Identifies aromatic protons (δ 6.8–8.0 ppm) and urea/acetamide NH protons (δ 8.5–10.0 ppm).

- FTIR : Confirms urea (N-H bend at ~1540 cm⁻¹) and acetamide (C=O stretch at ~1680 cm⁻¹).

- UV-Vis : Detects π→π* transitions in the indole and phenyl rings (λmax ~250–300 nm) .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

- Methodology :

- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<1%).

- Thin-layer chromatography (TLC) for rapid purity checks using silica gel plates and UV visualization .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based ADP-Glo™ kits to measure IC50 values.

- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, A549) to assess cytotoxicity .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and therapeutic targets like EGFR?

- Methodology :

- Protein preparation : Retrieve EGFR structure (PDB ID: 4A/4B) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

- Ligand docking : Use AutoDock Vina or Glide to simulate binding poses, focusing on hydrogen bonding with key residues (e.g., Met793, Thr854) and π-π stacking with the indole ring. Validate with MD simulations (NAMD/GROMACS) .

Q. What computational strategies assess the compound’s drug-likeness and pharmacokinetic properties?

- Methodology :

- Lipinski’s Rule of Five : Calculate molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors (<10 total) using SwissADME.

- Physicochemical properties : Predict LogD (ACD/Percepta) and polar surface area (PSA <140 Ų) to optimize solubility and permeability .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

- Methodology :

- Analog synthesis : Modify the ureido linker (e.g., replace with thiourea or amide) or indole substituents (e.g., ethyl vs. methyl).

- Dose-response profiling : Compare IC50 values across analogs to identify critical pharmacophores.

- Statistical analysis : Use ANOVA or machine learning (e.g., Random Forest) to correlate structural features with activity .

Q. What strategies improve solubility without compromising target affinity?

- Methodology :

- Salt formation : Test hydrochloride or sodium salts.

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Collect in halogenated waste containers due to potential aromatic/amide toxicity.

- Emergency protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.